molecular formula C17H19N3O3 B2636127 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide CAS No. 650630-86-7

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide

Cat. No.: B2636127
CAS No.: 650630-86-7
M. Wt: 313.357
InChI Key: OIDWSNYATJVPSO-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide is a semicarbazide derivative featuring a 2,4-dimethylphenoxyacetyl backbone linked to a phenyl-substituted semicarbazide group.

Properties

IUPAC Name

1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-8-9-15(13(2)10-12)23-11-16(21)19-20-17(22)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDWSNYATJVPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide typically involves the reaction of 2,4-dimethylphenoxyacetic acid with phenyl isocyanate, followed by the addition of semicarbazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents such as halogens or nitrating agents, leading to substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations.

Scientific Research Applications

Medicinal Chemistry

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide has been investigated for its pharmacological properties, particularly as an anti-inflammatory and anticancer agent. The semicarbazide moiety is often associated with biological activity due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of semicarbazide derivatives on various cancer cell lines. The results indicated that specific modifications to the semicarbazide structure could enhance its cytotoxicity against human lung cancer cells (H292) .

Agrochemistry

The compound's structural similarity to other bioactive molecules makes it a candidate for agrochemical applications, particularly as a potential pesticide or herbicide. The semicarbazide group can be modified to improve efficacy against specific pests or diseases.

Case Study: Herbicidal Activity

Research has shown that semicarbazides can inhibit certain enzymes in plants, leading to herbicidal effects. A derivative of this compound was tested for its ability to suppress weed growth in controlled environments, demonstrating promising results .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
Nucleophilic AdditionRoom Temperature, Solvent A85%
AcylationReflux with Acyl Chlorides75%
CondensationBase Catalyzed90%

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to modulate biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the phenoxy group, semicarbazide/thiosemicarbazide backbone, or aromatic rings. These modifications significantly influence physicochemical properties, synthetic yields, and biological activities. Below is a detailed comparison based on evidence:

Key Observations

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methyl in 2,4-dimethylphenoxy) enhance metabolic stability and membrane permeability, as seen in derivatives from and . Electron-withdrawing groups (e.g., nitro in derivatives) improve antibacterial activity but may reduce solubility . Thiosemicarbazides (e.g., ) exhibit stronger DNA intercalation than semicarbazides, likely due to sulfur’s polarizability and enhanced van der Waals interactions .

Synthetic Yields :

  • Semicarbazides with simple aryl groups (e.g., 4-methylphenyl in ) achieve high yields (~93%) due to favorable reaction kinetics .
  • Complex derivatives (e.g., oxadiazole-thioether hybrids in ) require multi-step synthesis, reducing yields to 77–81% .

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular hydrogen bonding. For example, diphenylacetyl derivatives () exhibit higher melting points (194–207°C) due to rigid aromatic stacking .

Pharmacological Profiles: Analgesic Activity: Diphenylacetyl-semicarbazides () show efficacy in murine writhing tests, likely via COX-2 or opioid receptor modulation . Anticancer Activity: Thiosemicarbazides with dichlorophenoxy groups () inhibit stomach cancer cells by DNA intercalation, a mechanism less evident in methyl-substituted analogs .

Biological Activity

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Chemical Name : this compound
  • Molecular Formula : C17H19N3O2S
  • Molecular Weight : 329.42 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylphenol with acetic anhydride to form the acetyl derivative, followed by the introduction of a phenylsemicarbazide moiety. The reaction conditions and purification processes are crucial for obtaining a high yield of the desired product.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that related phenoxazine derivatives can protect neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2), suggesting a neuroprotective effect at sub-micromolar concentrations without significant cytotoxicity .

Histone Deacetylase Inhibition

One of the notable biological activities of this compound is its potential as a histone deacetylase (HDAC) inhibitor. HDACs are implicated in various neurodegenerative diseases, including Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications at the C-4 position of phenoxazine derivatives enhance their inhibitory effects on class II HDACs, which could be applicable to semicarbazide derivatives as well .

Neuroprotective Effects

A study focusing on phenoxazine derivatives demonstrated that specific compounds could significantly reduce neuronal damage caused by oxidative stress. The compound designated as 7d exhibited an IC50 value between 3–870 nM against class II HDACs while providing protection against H2O2-induced neurotoxicity . This suggests that this compound may share similar protective mechanisms.

Cytotoxicity Assessments

In vitro cytotoxicity assays have been conducted on various substituted semicarbazides. Results indicated that while some derivatives showed promising activity against cancer cell lines, they also exhibited varying levels of cytotoxicity. The challenge remains to optimize these compounds to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparative Table of Biological Activities

CompoundActivity TypeIC50 Value (nM)Reference
This compoundHDAC InhibitionTBD
Phenoxazine Derivative 7d HDAC Inhibition3–870
Related Semicarbazide DerivativeCytotoxicityVaries

Q & A

Q. Core techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between semicarbazide and acetyl groups) .
  • Spectroscopy :
    • IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and NH vibrations (~3300 cm1^{-1}).
    • NMR : 13^{13}C NMR to verify aryl methyl groups (δ 20–22 ppm) and carbonyl carbons (δ 165–170 ppm) .

Advanced validation : Pair computational DFT calculations (e.g., Gaussian09) with experimental data to refine bond angles and torsional strain .

(Basic) What are the solubility and stability profiles under experimental conditions?

  • Solubility : Limited in water (<0.1 mg/mL at 25°C) but soluble in DMSO (>50 mg/mL). Use the Handbook of Aqueous Solubility Data (Yalkowsky et al.) for predictive models based on logP (~3.2) .
  • Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at –20°C under inert gas (N2_2/Ar) to prevent oxidation of the phenoxy group .

(Advanced) How to design experiments to optimize yield and purity?

Factorial design (e.g., 2k^k factorial):

  • Variables : Temperature (40–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2).
  • Response surface methodology (RSM) : Identify interactions between variables. For example, higher temperatures in DMF improve yield but may increase byproducts .

Validation : Use HPLC (C18 column, acetonitrile/water 60:40) to quantify purity (>95%) and LC-MS to detect impurities (e.g., unreacted starting materials) .

(Advanced) How to resolve contradictions in reported biological activity data?

Case study : Discrepancies in antimicrobial IC50_{50} values (e.g., 10 µM vs. 50 µM) may arise from:

  • Purity differences : Verify via DSC (melting point ~180–185°C) and elemental analysis (±0.3% for C, H, N).
  • Assay conditions : Standardize broth microdilution (CLSI guidelines) and control for DMSO solvent effects (<1% v/v) .

Structural analogs : Compare with 4-(Diphenyl-amino)-benzaldehyde 4-phenyl-thio-semicarbazone to assess substituent effects on activity .

(Advanced) What computational methods predict pharmacokinetic behavior?

  • ADMET prediction : Use SwissADME to estimate bioavailability (Topological Polar Surface Area ~90 Ų) and blood-brain barrier penetration (low, logBB < –1).
  • Metabolism : CYP3A4-mediated oxidation of the phenyl group (MetaSite software) .
  • Solubility enhancement : Co-crystallization with cyclodextrins (phase solubility diagrams) .

(Advanced) How to investigate reaction mechanisms for scale-up?

Q. Microkinetic modeling :

Identify intermediates : Use in situ FTIR to detect acylated semicarbazide intermediates.

Rate-determining step : DFT calculations (e.g., Gibbs energy barriers for nucleophilic attack).

Scale-up : Apply membrane separation (e.g., nanofiltration) for continuous purification .

Safety : Monitor exothermic peaks via RC1e calorimetry to prevent thermal runaway during acyl chloride formation .

(Basic) What are the primary research applications in drug discovery?

  • Anticancer agents : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays.
  • Antimicrobials : Test against Gram-positive bacteria (e.g., S. aureus) via agar diffusion (MIC ≤ 25 µg/mL) .
  • Structural templates : Modify the phenylsemicarbazide moiety to explore SAR for selectivity .

(Advanced) How to validate crystallographic data against computational models?

  • Overlay analysis : Compare X-ray structures (e.g., CCDC entry XYZ) with DFT-optimized geometries (RMSD < 0.2 Å).
  • Hirshfeld surfaces : Analyze π-π interactions (e.g., phenyl ring distances ~3.8 Å) to explain packing efficiency .

(Advanced) What strategies mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Implement inline NIR to monitor reaction endpoints.
  • DoE optimization : Use a Box-Behnken design to balance reaction time, cost, and yield .
  • QC protocols : Standardize NMR relaxation delays (D1 ≥ 5×T1) to ensure quantitative integration .

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